1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde
説明
1-Methyl-2-oxabicyclo[222]octane-4-carbaldehyde is a bicyclic organic compound with the molecular formula C9H14O2 It features a unique oxabicyclo structure, which is a bicyclic system containing an oxygen atom
特性
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUZVGQLJVWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138194-82-6 | |
| Record name | 1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions and improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the bicyclic structure can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
Reduction: 1-Methyl-2-oxabicyclo[2.2.2]octane-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with unique properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
作用機序
The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde: Lacks the methyl group at the 1-position.
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid: The oxidized form of the aldehyde.
1-Methyl-2-oxabicyclo[2.2.2]octane-4-methanol: The reduced form of the aldehyde.
Uniqueness: 1-Methyl-2-oxabicyclo[222]octane-4-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde functional group
生物活性
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde is a bicyclic compound with a unique structural framework that includes an oxabicyclic component and an aldehyde functional group. This compound has garnered attention for its potential biological activities, although research remains limited. This article explores its biological activity, potential pharmacological properties, and related compounds.
- Molecular Formula : C9H14O2
- Molar Mass : Approximately 154.21 g/mol
- Structure : The compound features a bicyclo[2.2.2]octane framework with an aldehyde group, which may influence its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, including:
- Antibacterial Properties : Some related compounds have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Compounds analogous to 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde have been identified as myeloperoxidase inhibitors and estrogen receptor-beta agonists .
- Potential Anticancer Activity : Preliminary studies suggest that similar structures may inhibit pathways associated with cancer cell proliferation .
1. Antibacterial Activity
A study on derivatives of bicyclic compounds indicated that certain analogs demonstrated significant antibacterial activity, suggesting potential for 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde in medicinal applications .
2. Enzyme Inhibition
Research has highlighted that compounds containing the oxabicyclic structure can act as inhibitors for specific enzymes, including myeloperoxidase, which plays a role in inflammatory responses . This inhibition could lead to therapeutic applications in managing inflammatory diseases.
3. Anticancer Mechanisms
Investigations into structurally related compounds have revealed their ability to inhibit the ERK signaling pathway, leading to apoptosis in cancer cells . This mechanism suggests that 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde may also possess anticancer properties, warranting further exploration.
Comparative Analysis of Similar Compounds
To better understand the unique characteristics of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde, the following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylbicyclo[3.3.0]octan-3-one | C9H14O | Contains a ketone instead of an aldehyde |
| 1,3-Dioxabicyclo[3.3.0]octane | C8H14O2 | Features a dioxane ring structure |
| 1-Oxabicyclo[3.3.0]octan-3-one | C8H12O | Lacks the methyl group at position one |
| Bicyclo[3.3.0]octan-4-one | C8H12 | A saturated bicyclic compound without heteroatoms |
This comparison illustrates how the specific combination of structural features in 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde may confer distinct biological activities compared to its analogs.
Future Directions for Research
Given the preliminary findings regarding the biological activity of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde, several avenues for future research are suggested:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound to elucidate its mechanisms of action.
- Synthesis of Derivatives : Exploring modifications to the structure to enhance biological activity or reduce toxicity.
Q & A
Q. What are the common synthetic routes for 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this bicyclic aldehyde typically involves multi-step processes, including cyclization and functional group transformations. For example, palladium-catalyzed decarboxylative cycloadditions (e.g., (4 + 3) strategies for related oxabicyclo structures) can be adapted by using precursors like bicyclobutanes and carbonates . Optimization involves:
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity.
Yield improvements (60–85%) are achieved by controlling moisture and oxygen levels .
Q. How is the structure of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde characterized?
Methodological Answer: Structural elucidation relies on spectroscopic techniques:
- NMR :
- ¹H NMR : Peaks at δ 9.6–9.8 ppm (aldehyde proton), δ 3.5–4.2 ppm (oxabicyclic ether protons).
- ¹³C NMR : Aldehyde carbon at δ 195–200 ppm; bicyclic carbons between δ 20–80 ppm.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- Mass Spectrometry : Molecular ion peak (M⁺) matched to the molecular formula (C₉H₁₂O₂) .
| Technique | Key Signals | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Aldehyde, ether, and methyl groups | Confirm bicyclic framework |
| IR | C=O and C-O-C stretches | Functional group identification |
| HRMS | Exact mass (e.g., 152.0837 Da) | Molecular formula verification |
Advanced Research Questions
Q. What reaction mechanisms govern the aldehyde group’s reactivity in this compound?
Methodological Answer: The aldehyde participates in nucleophilic additions (e.g., Grignard reactions) and oxidations. For instance:
- Nucleophilic Addition : React with organometallic reagents (e.g., RMgX) in THF at −78°C to form secondary alcohols. Monitor via TLC.
- Oxidation : Use CrO₃ in acetic acid to convert the aldehyde to a carboxylic acid derivative. Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on CrO₃ concentration .
Mechanistic insights are validated using DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies .
Q. How can computational chemistry predict the stability of derivatives under varying pH conditions?
Methodological Answer:
- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate aldehyde pKa (~8–10).
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (e.g., pH 7.4 vs. 2.0) to assess hydrolytic stability.
- DFT Studies : Calculate HOMO-LUMO gaps to evaluate susceptibility to nucleophilic attacks. Results correlate with experimental stability trends in PBS buffer .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives?
Methodological Answer: Discrepancies arise from subtle condition variations. Systematic approaches include:
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst ratios to identify critical factors.
- In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and side reactions.
- Comparative Analysis : Benchmark against literature (e.g., vs. 16) to isolate variables like anhydrous vs. moist conditions.
For example, Pd-catalyzed methods may show higher reproducibility (75–85% yields) vs. thermal cyclization (50–60%) due to better stereocontrol .
Q. How does the bicyclic framework influence bioactivity in drug design?
Methodological Answer: The rigid 2.2.2 bicyclic system enhances binding affinity by:
- Conformational Restriction : Reduces entropy penalty during protein-ligand interactions.
- Stereoelectronic Effects : The oxygen atom stabilizes charge via lone-pair interactions (e.g., hydrogen bonding with enzyme active sites).
Biological assays (e.g., enzyme inhibition studies) paired with X-ray crystallography reveal binding modes. For example, derivatives show IC₅₀ values <1 μM against serine hydrolases .
Q. What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Use C18 columns (ACN/water gradients) with ESI-MS detection to identify byproducts (e.g., over-oxidation products).
- GC-FID : Quantify residual solvents (e.g., DMF) below 50 ppm.
- Elemental Analysis : Confirm purity >98% by matching C/H/N ratios to theoretical values.
Calibration curves for impurities (0.1–5% range) ensure method validation per ICH guidelines .
Q. How can the compound’s solubility be modulated for pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Convert the aldehyde to a Schiff base (e.g., with glycine) to enhance aqueous solubility.
- Co-solvent Systems : Use PEG-400/water mixtures (20–40% v/v) for in vivo formulations.
- LogP Optimization : Introduce polar substituents (e.g., –OH groups) while monitoring LogD (target 1–3) via shake-flask methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
